

Application Notes and Protocols: Synthesis of Threose Nucleic Acid (TNA) from α -D-Threofuranose

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Compound of Interest

Compound Name: *alpha-d-Threofuranose*

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Introduction

Threose Nucleic Acid (TNA) is a synthetic analogue of DNA and RNA, distinguished by its threofuranose sugar backbone, which is a four-carbon sugar, in contrast to the five-carbon ribose or deoxyribose found in natural nucleic acids. This structural modification imparts TNA with remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications, including antisense therapy, aptamers, and synthetic biology.^{[1][2]}

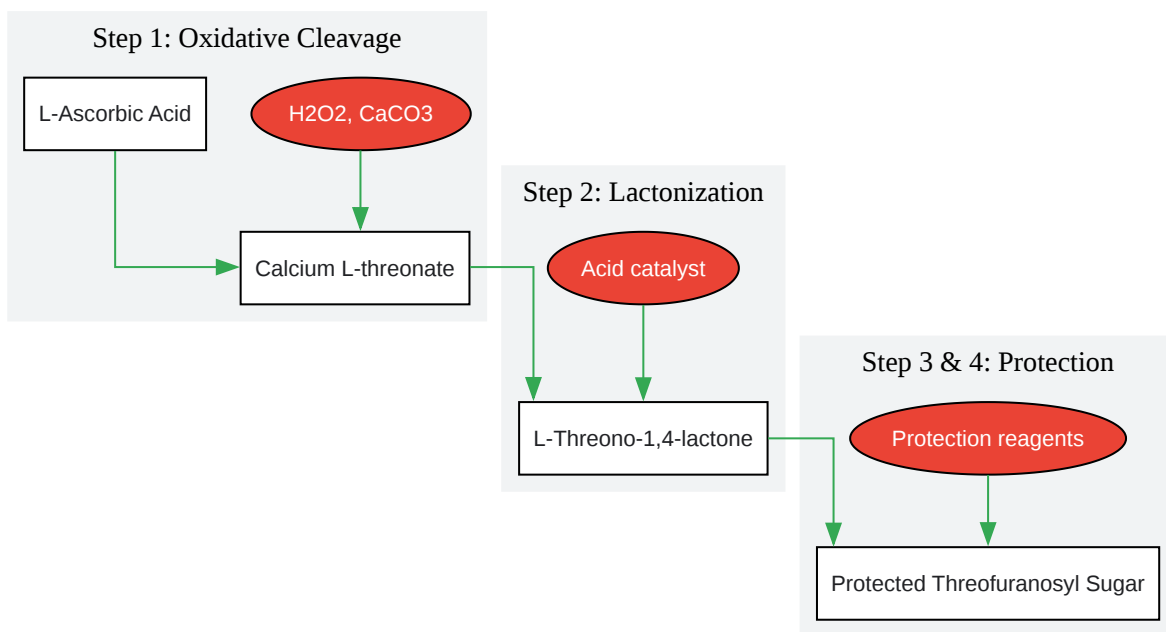
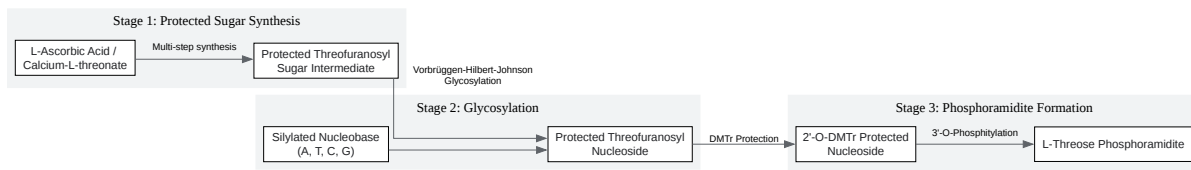
This document provides detailed application notes and experimental protocols for the chemical synthesis of α -L-threofuranosyl nucleic acid (TNA) monomers, specifically the phosphoramidite building blocks required for solid-phase oligonucleotide synthesis. The synthesis originates from readily available precursors like L-ascorbic acid or calcium-L-threonate.^{[1][2]}

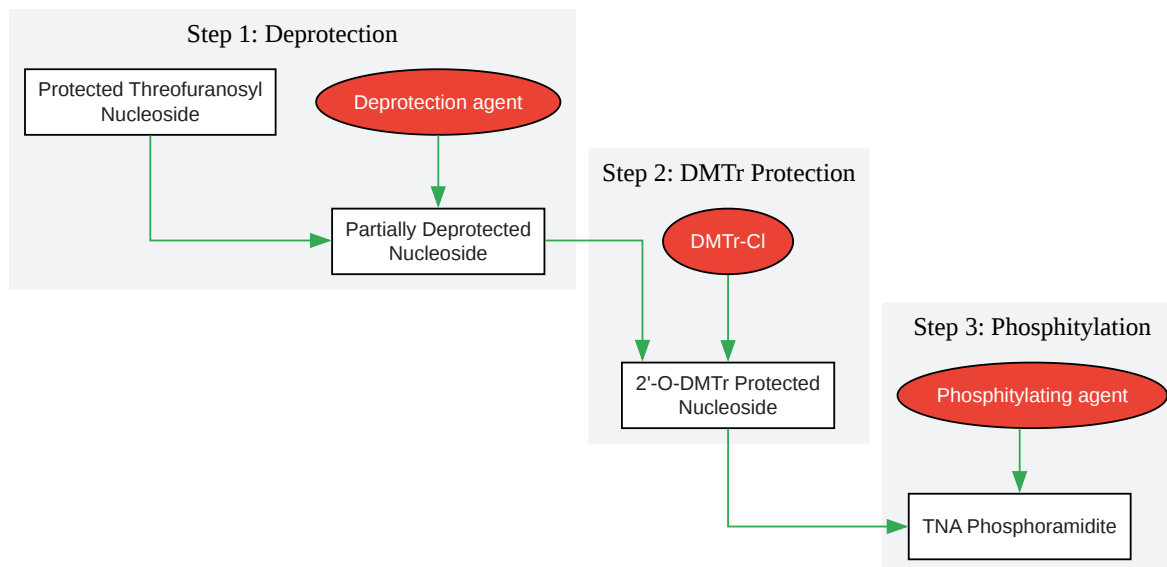
I. Overview of the Synthetic Pathway

The synthesis of TNA phosphoramidite monomers is a multi-step process that can be broadly categorized into three key stages:

- **Preparation of a Protected Threofuranosyl Sugar:** This initial stage focuses on the synthesis of a key intermediate, a threofuranosyl sugar derivative with appropriate protecting groups. These protecting groups are crucial for directing the subsequent glycosylation reaction and enabling selective deprotection later in the synthesis.
- **Vorbrüggen-Hilbert-Johnson Glycosylation:** This pivotal step involves the coupling of the protected threofuranosyl sugar with a silylated nucleobase (Adenine, Guanine, Cytosine, or Thymine) in the presence of a Lewis acid to form the critical N-glycosidic bond.
- **Conversion to the Phosphoramidite:** The final stage involves a series of protecting group manipulations, including the introduction of a dimethoxytrityl (DMTr) group and a final phosphitylation step to yield the desired phosphoramidite monomer, ready for use in automated oligonucleotide synthesizers.

The overall synthetic workflow is depicted in the diagram below.





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References

- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
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